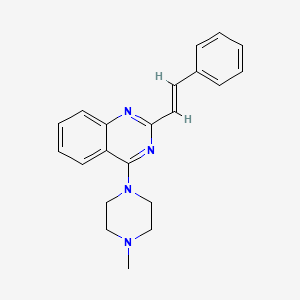
4-phenoxy-2-(2-phenylvinyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenoxy-2-(2-phenylvinyl)quinazoline is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the quinazoline family, which is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. In
Wirkmechanismus
The mechanism of action of 4-phenoxy-2-(2-phenylvinyl)quinazoline is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. For example, one study suggested that this compound may inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Another study proposed that it may act as a calcium channel blocker, which could explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-phenoxy-2-(2-phenylvinyl)quinazoline have been investigated in various studies. One study found that this compound could induce apoptosis, or programmed cell death, in cancer cells. Another study showed that it could inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, 4-phenoxy-2-(2-phenylvinyl)quinazoline has been shown to reduce the production of pro-inflammatory cytokines, which could explain its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-phenoxy-2-(2-phenylvinyl)quinazoline in lab experiments is its potent biological activity, which makes it a valuable tool for investigating various biological processes. Additionally, the synthesis method for this compound is relatively straightforward, making it accessible for researchers. However, one limitation of using 4-phenoxy-2-(2-phenylvinyl)quinazoline is its potential toxicity, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-phenoxy-2-(2-phenylvinyl)quinazoline. One area of interest is its potential use in combination with other drugs for cancer treatment. Another direction is investigating its mechanism of action in more detail, which could provide insight into its therapeutic potential. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, which could inform its potential use in clinical settings.
In conclusion, 4-phenoxy-2-(2-phenylvinyl)quinazoline is a synthetic compound that has shown promising results in various scientific research applications. Its potent biological activity and relatively straightforward synthesis method make it a valuable tool for investigating various biological processes. Future research directions include investigating its potential use in combination with other drugs for cancer treatment, determining its mechanism of action in more detail, and assessing its safety and toxicity in vivo.
Synthesemethoden
The synthesis of 4-phenoxy-2-(2-phenylvinyl)quinazoline involves the condensation of 2-phenylacetaldehyde with 2-amino-4-phenoxyquinazoline in the presence of a Lewis acid catalyst. This method has been optimized to produce high yields of the desired product, making it a viable option for large-scale synthesis.
Wissenschaftliche Forschungsanwendungen
4-phenoxy-2-(2-phenylvinyl)quinazoline has shown promising results in various scientific research applications. One study found that this compound exhibited potent antitumor activity against several cancer cell lines, including lung, breast, and colon cancer. Another study showed that it had antiviral activity against the human immunodeficiency virus (HIV). Additionally, 4-phenoxy-2-(2-phenylvinyl)quinazoline has been investigated for its anti-inflammatory properties, with results indicating that it can reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
4-phenoxy-2-[(E)-2-phenylethenyl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c1-3-9-17(10-4-1)15-16-21-23-20-14-8-7-13-19(20)22(24-21)25-18-11-5-2-6-12-18/h1-16H/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUVPHZDWRIFIN-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909221.png)
![2-(4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909222.png)
![N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B5909232.png)
![2-{4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B5909243.png)

![5-allyl-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5909268.png)
![3-({2-methoxy-4-[2-(2-naphthylsulfonyl)carbonohydrazonoyl]phenoxy}methyl)benzoic acid](/img/structure/B5909276.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide](/img/structure/B5909278.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide](/img/structure/B5909285.png)
![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]methionine](/img/structure/B5909290.png)



![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3-phenylacrylamide](/img/structure/B5909315.png)